molecular formula C22H19N3O4 B2911069 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-4-yl)propanoic acid CAS No. 1691032-13-9

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-4-yl)propanoic acid

Cat. No. B2911069
CAS RN: 1691032-13-9
M. Wt: 389.411
InChI Key: XIIRNDKJGHFBNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon. It has a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for the amino group .


Molecular Structure Analysis

The molecular structure of this compound likely includes a fluorene core with a methoxycarbonyl group attached, along with an amino acid moiety. The exact structure would depend on the specific amino acid and its configuration .


Chemical Reactions Analysis

In peptide synthesis, the Fmoc group can be removed under mildly basic conditions, allowing the free amino group to participate in peptide bond formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the fluorene and amino acid components. Fluorene derivatives are typically crystalline solids, and the presence of the amino acid could impart additional properties .

Safety And Hazards

The safety and hazards of this compound would depend on its specific structure and use. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The use of Fmoc-amino acids in peptide synthesis is a well-established field, and future research may focus on developing new methods for peptide synthesis or new applications for these compounds .

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyrimidin-4-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c26-21(27)20(11-14-9-10-23-13-24-14)25-22(28)29-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13,19-20H,11-12H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIIRNDKJGHFBNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=NC=NC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-4-yl)propanoic acid

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